molecular formula C10H15NS B1284059 3-(Benzylthio)-1-propanamine CAS No. 23909-16-2

3-(Benzylthio)-1-propanamine

Cat. No. B1284059
CAS RN: 23909-16-2
M. Wt: 181.3 g/mol
InChI Key: BPPMAWGRHJLFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(Benzylthio)-1-propanamine is a chemical of interest in various research studies due to its potential applications in medicinal chemistry and material science. Although the provided papers do not directly discuss 3-(Benzylthio)-1-propanamine, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, including asymmetric synthesis for enantiomers , detailed structure-activity relationship studies , and stereocontrolled synthesis methods . For instance, the synthesis of 1,3-diamines through benzylic ring-opening of aziridines with 2-azaallyl anion nucleophiles demonstrates a method that could potentially be adapted for the synthesis of 3-(Benzylthio)-1-propanamine . Additionally, the use of N-acylation and Bischler-Napieralski ring closure and three-component synthesis methods are relevant to the synthesis of benzylamine derivatives.

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques such as FT-IR, NMR, and MS are commonly used to characterize the molecular structure of compounds . For example, the crystal structure of a pyrazole derivative and a bisthiourea compound provide insights into the conformation and intermolecular interactions that could be present in 3-(Benzylthio)-1-propanamine.

Chemical Reactions Analysis

The chemical reactivity of benzylamine derivatives can be inferred from the studies on related compounds. For instance, the amine exchange reaction used to prepare N-Benzyl-3-[(chlorophenyl)amino]propanamides and the synthesis of a benzylthiourea derivative suggest possible reactions that 3-(Benzylthio)-1-propanamine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and thermal stability are important aspects of these properties . The electronic structure, as well as the nonlinear optical properties, can be studied using computational methods such as DFT and TD-DFT . These studies provide a foundation for understanding the properties of 3-(Benzylthio)-1-propanamine.

Relevant Case Studies

Several of the papers discuss the biological activity of related compounds, such as their analgesic , anticonvulsant , and psychoactive effects . These case studies highlight the potential therapeutic applications of benzylamine derivatives and suggest areas where 3-(Benzylthio)-1-propanamine could be of interest.

Scientific Research Applications

Antibacterial Activity

3-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine, a compound structurally similar to 3-(Benzylthio)-1-propanamine, has been synthesized and shown to possess significant antibacterial activity. The synthesis process involves condensation with aromatic aldehydes and ketones, followed by reduction, resulting in secondary propanaryl-amines. These compounds, particularly their oxalates and hydrochlorides, demonstrate high antibacterial properties (Arutyunyan et al., 2017).

Anticonvulsant Studies

N-Benzyl-3-[(chlorophenyl)amino]propanamides, closely related to 3-(Benzylthio)-1-propanamine, have been synthesized and evaluated for their anticonvulsant properties. These compounds showed significant activity in various seizure test models in mice, suggesting potential as treatments for generalized seizures. Notably, some isomers of these compounds were more potent than standard anticonvulsant drugs in specific tests (Idris et al., 2011).

Molecular Docking and Spectral Studies

A molecular docking study of N,N-Dimethyl-3-(10H-phenothiazin-10-yl)-1-propanamine, a compound structurally related to 3-(Benzylthio)-1-propanamine, indicated potential inhibitory activity against Plasmodium falciparum. This study also included comprehensive spectral analysis and quantum chemical calculations to understand the molecule's behavior and stability (Resmi et al., 2016).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel derivatives of compounds similar to 3-(Benzylthio)-1-propanamine. For example, novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives were synthesized and characterized, demonstrating the versatility and potential for creating a range of compounds with diverse properties (Jing, 2010).

Trace Determination in Urine

Studies on N-methyl-1-phenyl-2-propanamine, structurally related to 3-(Benzylthio)-1-propanamine, have focused on developing sensitive methods for its determination in urine using molecular-imprinted polymer-based sorbents. This research is crucial for clinical and forensic toxicology (Bykov et al., 2017).

Anticorrosive Properties

Pyrimidine derivatives with benzyl substitution, including compounds like 3-(benzylthio)-1-propanamine, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies contribute to understanding the anticorrosive properties of such compounds (Hou et al., 2019).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.


I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more specific analysis.


properties

IUPAC Name

3-benzylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NS/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPMAWGRHJLFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564712
Record name 3-(Benzylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylthio)-1-propanamine

CAS RN

23909-16-2
Record name 3-(Benzylsulfanyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.